![molecular formula C9H10O4 B162907 Ethyl 2,5-dihydroxybenzoate CAS No. 3943-91-7](/img/structure/B162907.png)
Ethyl 2,5-dihydroxybenzoate
Overview
Description
Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester .
Synthesis Analysis
Ethyl 2,5-dihydroxybenzoate can be synthesized from 2,5-dihydroxybenzoic acid by an esterification process with absolute ethanol .Molecular Structure Analysis
The crystal structure of the molecule was found to be planar .Chemical Reactions Analysis
Ethyl 2,5-dihydroxybenzoate may be used for developing fourth generation acid dendrons .Physical And Chemical Properties Analysis
Ethyl 2,5-dihydroxybenzoate is a solid at 20 degrees Celsius . Its molecular formula is C9H10O4 and it has a molecular weight of 182.17 . The melting point ranges from 75.0 to 79.0 degrees Celsius .Scientific Research Applications
Synthesis of Acid Dendrons
Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is used in the synthesis of fourth-generation acid dendrons. The esterification process with absolute ethanol transforms 2,5-dihydroxybenzoic acid into this aromatic ester .
Osteoblast Differentiation and Bone Formation
This compound promotes osteoblast differentiation, which is crucial for bone formation. It enhances alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells .
Inhibition of Osteoclastogenesis
Ethyl 2,5-dihydroxybenzoate also plays a role in inhibiting RANKL-activated osteoclastogenesis in RAW 264.7 cells, which is important for preventing excessive bone resorption .
Drug Delivery Systems
The compound has been used in developing drug delivery systems. For instance, ethyl-2,5-dihydroxybenzoate-incorporating titanium implants using poly(lactic-co-glycolic acid) (PLGA) coating have been developed for local delivery to promote bone healing .
Safety And Hazards
Future Directions
Ethyl 2,5-dihydroxybenzoate has been used in a study for the promotion of bone regeneration in an osteoporotic animal model . This suggests potential future directions in the field of bone tissue scaffolds.
Relevant Papers A paper titled “Locally delivered ethyl-2,5-dihydroxybenzoate using 3D printed bone implant for promotion of bone regeneration in a osteoporotic animal model” discusses the use of Ethyl 2,5-dihydroxybenzoate for promoting bone regeneration .
properties
IUPAC Name |
ethyl 2,5-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUPAENRSCPHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192600 | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dihydroxybenzoate | |
CAS RN |
3943-91-7 | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,5-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Ethyl 2,5-dihydroxybenzoate in promoting bone regeneration?
A1: While the exact mechanism of action is still under investigation, research suggests that Ethyl 2,5-dihydroxybenzoate might promote bone formation and inhibit bone resorption. [] Further studies are needed to elucidate the specific pathways and molecular targets involved in its action.
Q2: How has Ethyl 2,5-dihydroxybenzoate been delivered in preclinical studies for bone regeneration?
A2: Research has explored incorporating Ethyl 2,5-dihydroxybenzoate into titanium implants using a poly(lactic-co-glycolic acid) (PLGA) coating for localized delivery. [] This approach aims to achieve sustained release of the compound directly at the site of bone defect, potentially enhancing its therapeutic efficacy.
Q3: What are the potential benefits of using a local delivery system for Ethyl 2,5-dihydroxybenzoate in bone regeneration?
A3: Utilizing a local delivery system like the PLGA-coated titanium implants [] offers several potential advantages:
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